molecular formula C18H16ClN3O2S B2727799 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476463-56-6

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2727799
CAS No.: 476463-56-6
M. Wt: 373.86
InChI Key: ZUQHGBOLBDFCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenylthiosemicarbazide: This intermediate is prepared by reacting 4-chlorophenyl isothiocyanate with hydrazine hydrate.

    Cyclization to 1,3,4-thiadiazole: The 4-chlorophenylthiosemicarbazide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

    Introduction of the isopropoxybenzamide moiety: The final step involves the reaction of the 1,3,4-thiadiazole derivative with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Comparison with Similar Compounds

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can be compared with other thiadiazole derivatives, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide: Similar structure but with an oxadiazole ring, showing different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQHGBOLBDFCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.